CID 10925025 -

CID 10925025

Catalog Number: EVT-12680813
CAS Number:
Molecular Formula: CHCl6Si3
Molecular Weight: 310.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CID 10925025 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is classified primarily as a derivative of pyridine and is often explored for its applications in pharmaceutical research, particularly in the development of anti-HIV agents. The compound's structure and properties make it a candidate for further investigation in various therapeutic areas.

Source and Classification

CID 10925025 is part of a broader class of compounds that includes various pyridine derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The classification of CID 10925025 falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which contributes to their reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of CID 10925025 can be approached through several methodologies, often involving the modification of existing pyridine structures. One notable method involves molecular hybridization and bioisosterism, where different pharmacophores are combined to enhance biological activity while maintaining favorable physicochemical properties. For instance, the synthesis may utilize reactions such as:

  • N-alkylation: This involves the introduction of alkyl groups to enhance lipophilicity.
  • Amination reactions: These can be used to introduce amino groups that are crucial for biological activity.
  • Coupling reactions: Such as Suzuki or Sonogashira coupling, which can form carbon-carbon bonds between aromatic systems.

Technical details regarding these methods often include specific reaction conditions such as temperature, solvent choice, and catalyst types, which significantly influence yield and purity.

Molecular Structure Analysis

CID 10925025 possesses a distinct molecular structure characterized by a pyridine ring fused with various substituents that enhance its biological activity. The molecular formula typically includes carbon (C), hydrogen (H), nitrogen (N), and potentially other elements depending on the specific derivatives synthesized.

Key structural features include:

  • Pyridine ring: A six-membered aromatic ring containing one nitrogen atom.
  • Substituents: Various functional groups that may include hydroxyl (-OH), amine (-NH2), or halogen atoms, which are pivotal for the compound's interaction with biological targets.

Data related to its molecular weight, melting point, and solubility are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

CID 10925025 can undergo various chemical reactions that modify its structure and potentially enhance its efficacy. Some common reactions include:

  • Electrophilic aromatic substitution: This reaction allows for the introduction of new functional groups onto the pyridine ring.
  • Reduction reactions: These can convert nitro groups to amines or reduce double bonds within the structure.
  • Hydrolysis: This reaction may occur under acidic or basic conditions, affecting the stability of certain substituents.

Technical details concerning these reactions often involve specific reagents, catalysts, and conditions necessary to achieve desired transformations while minimizing side products.

Mechanism of Action

The mechanism of action for CID 10925025 primarily revolves around its interaction with viral enzymes, particularly in the context of anti-HIV activity. The compound is believed to inhibit reverse transcriptase, an essential enzyme for viral replication.

Key processes involved include:

  • Binding affinity: The compound binds to the active site of reverse transcriptase, preventing substrate access.
  • Conformational changes: Upon binding, it induces changes in enzyme conformation that hinder its function.
  • Inhibition kinetics: Studies often characterize this interaction using kinetic parameters like IC50 values to quantify potency.

Data from molecular docking studies provide insights into binding modes and interactions at the atomic level.

Physical and Chemical Properties Analysis

CID 10925025 exhibits several physical and chemical properties that are critical for its application in drug development:

  • Solubility: The solubility profile can indicate bioavailability; polar substituents generally enhance water solubility.
  • Stability: Thermal and chemical stability assessments help predict shelf life and storage conditions.
  • Melting point: This property provides insight into purity; pure compounds typically have sharp melting points.

Relevant data from physicochemical analyses can guide formulation strategies for effective delivery systems.

Applications

CID 10925025 has significant potential applications in scientific research, particularly in pharmacology. Its primary use includes:

  • Antiviral research: As a candidate for developing new anti-HIV therapies.
  • Structure-activity relationship studies: To explore how modifications affect biological activity and optimize lead compounds.
  • Drug design: Utilizing insights from molecular docking studies to inform future synthesis efforts aimed at enhancing efficacy against specific targets.

The ongoing research into CID 10925025 highlights its importance as a scaffold for developing novel therapeutic agents across various medical fields.

Properties

Product Name

CID 10925025

Molecular Formula

CHCl6Si3

Molecular Weight

310.0 g/mol

InChI

InChI=1S/CHCl6Si3/c2-8(3)1(9(4)5)10(6)7/h1H

InChI Key

UVYRRBPRLXNODC-UHFFFAOYSA-N

Canonical SMILES

C([Si](Cl)Cl)([Si](Cl)Cl)[Si](Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.